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Cat. No.: B15580836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a centralized resource for understanding and

troubleshooting potential discrepancies in the selectivity data of AMG28, a multi-kinase

inhibitor. By presenting quantitative data in a clear format, detailing experimental

methodologies, and offering troubleshooting guidance, we aim to empower researchers to

interpret their experimental results with confidence.

Frequently Asked Questions (FAQs)
Q1: What are the primary reported targets of AMG28?

AMG28 is a known inhibitor of several kinases, with primary targets identified as

Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK, or

MAP3K14), and Tau Tubulin Kinase 1 (TTBK1).[1] It also demonstrates inhibitory activity

against TTBK2.

Q2: I'm seeing different IC50 values for AMG28 against the same kinase in different

publications. Why might this be?

Discrepancies in IC50 values are a common challenge in kinase inhibitor research and can

arise from variations in experimental conditions. Key factors to consider include:
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Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based vs.

binding assays) can yield different potency values.

ATP Concentration: For ATP-competitive inhibitors like AMG28, the concentration of ATP in

an enzymatic assay will significantly impact the measured IC50. Higher ATP concentrations

will lead to a higher apparent IC50.

Enzyme and Substrate: The specific protein construct, its purity, and the substrate used can

all influence inhibitor potency.

Buffer Conditions: pH, salt concentrations, and the presence of additives can affect enzyme

activity and inhibitor binding.

Q3: There appears to be conflicting data on the TTBK1 potency of a ring-opened analog of

AMG28. What could explain this?

A notable point of conflicting data surrounds a ring-opened analog of AMG28 (compound 3).

One study reported that this analog and AMG28 are equipotent in inhibiting TTBK1, with IC50

values in the range of 805-816 nM.[1] Conversely, another report from Biogen indicated a five-

fold or greater loss of potency for the analog compared to AMG28, which they determined to

have a TTBK1 IC50 of 199 nM.[1]

This discrepancy likely highlights the critical importance of assay conditions. The Biogen study

may have utilized a lower ATP concentration in their biochemical assay, which would result in a

lower, more potent-appearing IC50 for the parent compound, AMG28. Without access to the

precise ATP concentration used in both studies, a direct comparison is challenging. This

underscores the necessity of carefully documenting and considering all experimental

parameters when comparing inhibitor potencies.

Troubleshooting Guide
Encountering unexpected selectivity data for AMG28 can be a perplexing experience. This

guide provides a structured approach to troubleshooting and interpreting your results.
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Caption: A flowchart for troubleshooting unexpected AMG28 selectivity data.

Data Presentation: A Comparative Look at AMG28
Selectivity
To facilitate a clear comparison of AMG28's selectivity profile, the following tables summarize

the available quantitative data from different screening platforms.

Table 1: AMG28 Inhibition of Primary Targets

Target Assay Type IC50 (nM) Reference

PIKfyve Enzymatic 2.2 [2]

TTBK1 Enzymatic 805 [3]

TTBK1 Enzymatic 199 [1]

TTBK2 Enzymatic 988 [3]

TTBK1 (Cellular, pTau

S422)
Cellular 1850 [1][3]
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Table 2: Kinome-Wide Selectivity of AMG28 (DiscoverX KINOMEscan at 1 µM)

This table lists the kinases that showed significant inhibition (reported as % of control) in the

DiscoverX KINOMEscan assay when screened with 1 µM of AMG28. A lower "% of Control"

value indicates stronger binding.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15580836?utm_src=pdf-body
https://www.benchchem.com/product/b15580836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase % of Control

PIKfyve <1

MAP4K5 <10

STK17B <10

TSSK1B <10

ACVR1 <10

ACVR1B <10

ACVR2A <10

ACVR2B <10

ALK <10

BMPR1A <10

BMPR1B <10

BMPR2 <10

CHEK2 <10

CLK1 <10

CLK2 <10

CLK3 <10

CSNK1D <10

CSNK1E <10

DYRK1A <10

DYRK1B <10

...and others ...

Note: This is a partial list. The full DiscoverX screen evaluated 403 wild-type human kinases.[2]
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Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are

overviews of the key experimental protocols used to assess AMG28 selectivity.

DiscoverX KINOMEscan® Profiling
This is a competitive binding assay that measures the ability of a compound to displace a

ligand from the active site of a kinase.

Kinase-Specific Ligand
Immobilized on Solid Support

Incubate ComponentsKinase of Interest
Fused to Bacteriophage

AMG28

Wash to Remove
Unbound Components

Quantify Bound Kinase-Phage
via qPCR of Phage DNA

Calculate % of Control
(vs. DMSO)

Click to download full resolution via product page

Caption: A simplified workflow of the DiscoverX KINOMEscan assay.

Key Parameters:

Assay Principle: Competitive binding.

Readout: Quantification of bound kinase-phage via qPCR.

ATP Concentration: Not applicable as it is a binding assay.

Data Reported: Typically as "percent of control" (PoC) or dissociation constant (Kd).

Biochemical Enzymatic Kinase Assays (General)
These assays directly measure the catalytic activity of a kinase by quantifying the

phosphorylation of a substrate.
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Caption: A general workflow for a biochemical kinase assay.

Key Parameters:

Assay Principle: Measurement of substrate phosphorylation or ADP production.

Readout: Varies by platform (e.g., radioactivity, fluorescence, luminescence).

ATP Concentration: A critical parameter that should be reported. For example, the BPS

Bioscience TTBK1 assay kit specifies a final ATP concentration of 500 µM.

Data Reported: Typically as IC50 values.

Cellular Target Engagement Assays (e.g., NanoBRET™,
CETSA®)
These assays are designed to confirm that a compound is interacting with its intended target

within a live-cell environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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